1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Overview
Description
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-nitro-4-(1H-pyrazol-1-yl)benzaldehyde.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, under acidic or basic conditions to form the desired ethanone derivative.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained between 0°C to 50°C depending on the reactivity of the starting materials and the desired yield
Chemical Reactions Analysis
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, nitric acid, and halogens. .
Scientific Research Applications
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone can be compared with other pyrazole derivatives:
Similar Compounds: Examples include 1-phenyl-3-(1H-pyrazol-1-yl)propan-1-one and 1-(4-nitrophenyl)-3-(1H-pyrazol-1-yl)propan-1-one.
Uniqueness: The presence of both a nitro group and a pyrazole ring in this compound makes it unique, as it combines the reactivity of the nitro group with the stability and versatility of the pyrazole ring
Properties
IUPAC Name |
1-(3-nitro-4-pyrazol-1-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8(15)9-3-4-10(11(7-9)14(16)17)13-6-2-5-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMGEQGGFGUWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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